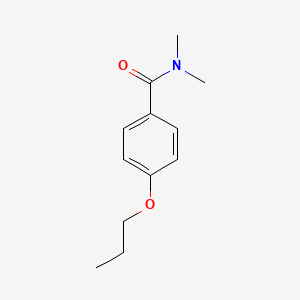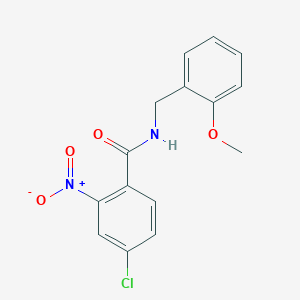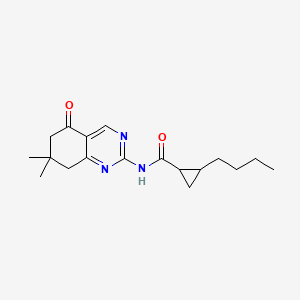
N,N-dimethyl-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-propoxybenzamide, also known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMPB belongs to the class of benzamides, which are known to have various biological activities. The synthesis of DMPB is a relatively simple process, and it has been found to have several advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-propoxybenzamide involves its binding to HSP90, which leads to the destabilization of the protein and its subsequent degradation. This results in the inhibition of several signaling pathways that are involved in the growth and survival of cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in the metabolism of drugs and other xenobiotics. This can lead to an increase in the bioavailability and efficacy of certain drugs. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-4-propoxybenzamide has several advantages and limitations in lab experiments. One of the main advantages is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, its specificity for HSP90 makes it a promising candidate for the development of targeted therapies for cancer. However, one of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on N,N-dimethyl-4-propoxybenzamide. One potential direction is the development of more efficient synthesis methods that can increase the yield and purity of the product. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other fields such as neurodegenerative diseases and infectious diseases. Finally, the development of more soluble analogs of this compound may overcome its limitations in lab experiments and increase its potential for therapeutic applications.
Synthesis Methods
The synthesis of N,N-dimethyl-4-propoxybenzamide involves the reaction between 4-propoxyaniline and dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80-90°C for several hours, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 70-80%, and the purity of the product can be confirmed by spectroscopic methods such as NMR and IR.
Scientific Research Applications
N,N-dimethyl-4-propoxybenzamide has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. It does so by binding to a specific protein known as heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival.
properties
IUPAC Name |
N,N-dimethyl-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-9-15-11-7-5-10(6-8-11)12(14)13(2)3/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDJLZUYBHHXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-morpholin-4-yl-2-oxoacetamide](/img/structure/B5326400.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5326408.png)
![2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5326416.png)

![2-[cyclohexyl(methyl)amino]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)nicotinamide](/img/structure/B5326427.png)

![(3S*,5S*)-1-(4-hydroxy-3-methylbenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5326439.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326462.png)
![N-(2-chloro-6-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5326466.png)
![2-cyano-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylic acid](/img/structure/B5326467.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2,2-dimethylpropanamide](/img/structure/B5326470.png)

![N-(2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5326476.png)
